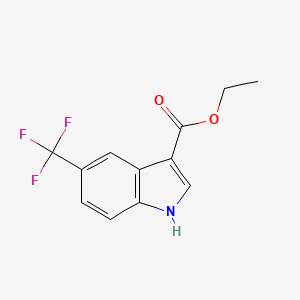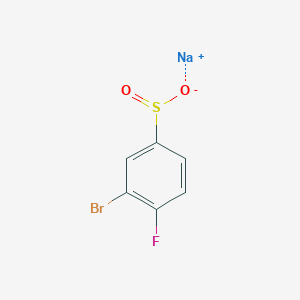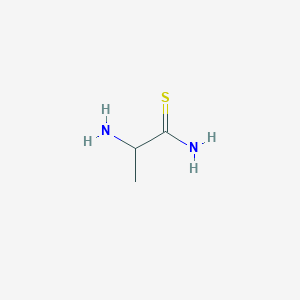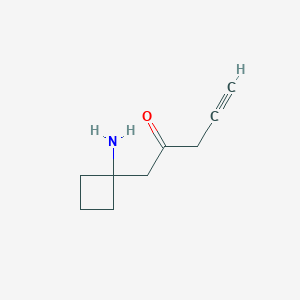
4-Amino-2-hydroxy-2,3-dimethylbutanal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Amino-2-hydroxy-2,3-dimethylbutanal is an organic compound with the molecular formula C6H13NO2. It is characterized by the presence of an amino group, a hydroxyl group, and a dimethyl-substituted butanal structure. This compound is of interest in various fields of chemistry and biochemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-2-hydroxy-2,3-dimethylbutanal typically involves multi-step organic reactions. One common method includes the following steps:
Aldol Condensation: Starting with a suitable aldehyde and ketone, an aldol condensation reaction is performed to form the initial carbon skeleton.
Amination: The intermediate product is then subjected to amination using ammonia or an amine source under controlled conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. Catalysts and optimized reaction conditions are employed to maximize yield and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids.
Reduction: Reduction of this compound can lead to the formation of alcohols or amines, depending on the reducing agent used.
Substitution: The amino and hydroxyl groups can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, acylating agents.
Major Products:
Oxidation Products: Ketones, carboxylic acids.
Reduction Products: Alcohols, amines.
Substitution Products: Halogenated compounds, acylated derivatives.
Applications De Recherche Scientifique
4-Amino-2-hydroxy-2,3-dimethylbutanal finds applications in various scientific research fields:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and as a precursor to biologically active compounds.
Medicine: Explored for its potential therapeutic properties and as a starting material for drug development.
Industry: Utilized in the production of specialty chemicals and as a reagent in analytical chemistry.
Mécanisme D'action
The mechanism of action of 4-Amino-2-hydroxy-2,3-dimethylbutanal involves its interaction with specific molecular targets and pathways:
Molecular Targets: Enzymes, receptors, and other proteins that interact with the amino and hydroxyl groups.
Pathways Involved: Metabolic pathways where the compound acts as a substrate or inhibitor, influencing biochemical reactions and cellular processes.
Comparaison Avec Des Composés Similaires
- 4-Amino-2-hydroxy-3,3-dimethylbutanal
- 4-Amino-2-hydroxy-2,3-dimethylpentanal
Comparison:
- Structural Differences: Variations in the position and number of methyl groups or the length of the carbon chain.
- Reactivity: Differences in reactivity due to the presence of additional functional groups or changes in steric hindrance.
- Applications: Unique applications based on specific structural features and reactivity profiles.
4-Amino-2-hydroxy-2,3-dimethylbutanal stands out due to its specific combination of functional groups, making it a versatile compound in both research and industrial applications.
Propriétés
Formule moléculaire |
C6H13NO2 |
|---|---|
Poids moléculaire |
131.17 g/mol |
Nom IUPAC |
4-amino-2-hydroxy-2,3-dimethylbutanal |
InChI |
InChI=1S/C6H13NO2/c1-5(3-7)6(2,9)4-8/h4-5,9H,3,7H2,1-2H3 |
Clé InChI |
RGKXKGMOOUKJJL-UHFFFAOYSA-N |
SMILES canonique |
CC(CN)C(C)(C=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2,2-Difluoro-7-[(methylamino)methyl]-2H-1,3-benzodioxole-4-carbaldehyde](/img/structure/B13167004.png)
![8-Fluoro-3-azabicyclo[3.2.1]octane](/img/structure/B13167019.png)



![Methyl 2-chloro-6-ethyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13167042.png)
![4-[3-(4-Fluorophenyl)propyl]aniline](/img/structure/B13167044.png)
![4-([1-(Chloromethyl)cyclopropyl]methyl)-1,3-thiazole](/img/structure/B13167050.png)

![2-{3-Azabicyclo[3.1.0]hexan-3-yl}pyridine-3-carbaldehyde](/img/structure/B13167066.png)

